4-Chloro-3-methoxyaniline
Overview
Description
4-Chloro-3-methoxyaniline is a chemical compound of interest in various fields of chemistry and materials science due to its unique structural features and chemical properties. It serves as a precursor or intermediate in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related chloro-methoxyaniline compounds involves multiple steps, including cyclization, nitrification, and chlorination, starting from methoxyaniline or its derivatives. A notable example includes the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, achieved through a process suitable for large-scale studies, yielding the product with high efficiency (Zhao, Lei, & Guo, 2017).
Molecular Structure Analysis
The molecular structure of similar compounds, such as N-(4-Chlorobenzylidene)-4-methoxyaniline, has been analyzed, revealing almost planar configurations with minimal dihedral angles between benzene rings, indicating potential for stable molecular interactions (Ren, Ding, & Jian, 2008).
Chemical Reactions and Properties
Chemical reactions involving 4-Chloro-3-methoxyaniline derivatives can lead to the formation of various complex molecules. For instance, the reaction with other organic compounds can result in the synthesis of novel organic ligands and complexes, which are analyzed for their structural and thermal properties (Dziewulska-Kułaczkowska & Bartyzel, 2011).
Physical Properties Analysis
The physical properties of compounds synthesized from 4-Chloro-3-methoxyaniline are studied through various methods, including crystal growth and solid-state reactions, to understand their thermal behavior, transparency, and non-linear optical susceptibilities (Sharma et al., 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity and potential for forming molecular complexes, are explored through computational methods, including DFT calculations and molecular docking studies. These studies provide insights into the molecule's behavior in different chemical environments and its interactions with other compounds (Viji et al., 2020).
Scientific Research Applications
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Chemical Research
- Application : 4-Chloro-3-methoxyaniline is a chemical compound used in various scientific research . It is often used as a reagent or building block in the synthesis of more complex molecules .
- Methods of Application : This compound is typically used in a laboratory setting, where it can be mixed with other chemicals under controlled conditions to produce desired reactions .
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Cancer Research
- Application : 4-Chloro-3-methoxyaniline is listed under Kinase Modulators in cancer research . Kinase modulators are compounds that can inhibit or promote the activity of kinases, which are enzymes that play key roles in cellular processes like signal transduction, cell division, and metabolism .
- Methods of Application : In cancer research, these compounds are typically tested in vitro (in a lab dish) or in vivo (in a living organism) to observe their effects on cancer cells .
- Results : The specific outcomes can vary depending on the type of cancer being studied and the specific experimental setup .
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Proteomics Research
- Application : 4-Chloro-3-methoxyaniline is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
- Methods of Application : This compound can be used in various experimental setups, depending on the specific research question .
- Results : The outcomes can vary widely, as they depend on the specific proteins being studied and the experimental conditions .
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Synthesis of Raf Kinase Inhibitors
- Application : 4-Chloro-3-methoxyaniline is used for the preparation of Raf kinase inhibitors . Raf kinases are a family of three serine/threonine-specific protein kinases that are related to retroviral oncogenes .
- Methods of Application : The compound can be used in a laboratory setting to synthesize Raf kinase inhibitors .
- Results : The specific outcomes can vary depending on the synthesis process and the other chemicals used .
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Preparation of Anthelmintic Agents
- Application : 4-Chloro-3-methoxyaniline is used in the synthesis of N-substituted-3-chloro-2-azetidinones, which are potential anthelmintic agents . Anthelmintic agents are drugs that expel parasitic worms (helminths) and other internal parasites from the body by either stunning or killing them and without causing significant damage to the host .
- Methods of Application : The compound can be used in a laboratory setting to synthesize these anthelmintic agents .
- Results : The specific outcomes can vary depending on the synthesis process and the other chemicals used .
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Proteomics Research
- Application : 4-Chloro-3-methoxyaniline is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
- Methods of Application : This compound can be used in various experimental setups, depending on the specific research question .
- Results : The outcomes can vary widely, as they depend on the specific proteins being studied and the experimental conditions .
Safety And Hazards
4-Chloro-3-methoxyaniline is toxic if inhaled or in contact with skin . It causes skin and serious eye irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and seeking immediate medical assistance if swallowed .
properties
IUPAC Name |
4-chloro-3-methoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKBDFVSILQKSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10518242 | |
Record name | 4-Chloro-3-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10518242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-methoxyaniline | |
CAS RN |
13726-14-2 | |
Record name | 4-Chloro-3-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10518242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-3-methoxyaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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